2-Methylbutanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylbutanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPAXKBSATVOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Methylbutanethioamide and Its Derivatives
Classical Synthetic Routes to Thioamides
Traditional methods for synthesizing thioamides are robust and have been widely used for decades. These routes typically involve the thionation of carbonyl compounds or the conversion of nitriles.
The synthesis of a thioamide like 2-Methylbutanethioamide from its corresponding carboxylic acid, 2-methylbutanoic acid, is typically a two-step process. First, the carboxylic acid or its more reactive derivative (such as an acyl chloride or ester) is converted to the corresponding amide, 2-methylbutanamide (B7771968). This amide is then subjected to a thionation reaction to replace the carbonyl oxygen with sulfur.
The direct conversion of esters to thioamides is also possible, though often less reactive than amides. organic-chemistry.org A general strategy has been developed for the one-pot synthesis of thioamides from esters, amides, and elemental sulfur, using ethylene (B1197577) diamine tetraacetic acid (EDTA) as a catalyst. researchgate.net
A more direct route to primary thioamides such as this compound is the conversion of the corresponding nitrile, in this case, 2-methylbutanenitrile. This transformation, known as thiohydrolysis, typically involves the reaction of the nitrile with a source of hydrogen sulfide (B99878). thieme-connect.com
Various reagents and conditions have been developed for this conversion:
Hydrogen Sulfide: Nitriles can react with hydrogen sulfide, often catalyzed by a base like triethylamine (B128534) or pyridine (B92270). wikipedia.org This method is generally effective for aromatic nitriles but can be problematic for aliphatic variants like 2-methylbutanenitrile. thieme-connect.com
Alkali Metal Hydrosulfides: The use of reagents like sodium hydrogen sulfide can simplify the procedure, sometimes in combination with catalysts such as diethylamine (B46881) hydrochloride. tandfonline.com
Ammonium (B1175870) Sulfide: This reagent can be used to convert nitriles to primary thioamides, often with microwave assistance for improved efficiency. thieme-connect.com
Phosphorus Pentasulfide: A simple and efficient method involves reacting various aromatic and aliphatic nitriles with phosphorus pentasulfide in refluxing ethanol (B145695) to afford the corresponding thioamides in high yields. thieme-connect.comorganic-chemistry.org
Other Reagents: Alternative methods utilize sources of hydrogen sulfide like thioacetic acid or employ reagents such as sodium trimethylsilanethiolate. thieme-connect.comorganic-chemistry.org A thio-Ritter-type reaction of alkyl bromides, nitriles, and hydrogen sulfide provides another straightforward approach. rsc.org
The table below summarizes various conditions for the conversion of nitriles to thioamides based on published research.
Table 1: Selected Methods for Nitrile to Thioamide Conversion
| Reagent System | Solvent | Conditions | Substrate Scope | Yield Range | Reference |
|---|---|---|---|---|---|
| (NH₄)₂S | Methanol | Microwave (80-130 °C) | Aromatic & Aliphatic | Excellent | thieme-connect.com |
| P₄S₁₀ | Ethanol | Reflux | Aromatic & Aliphatic | Good to Excellent | thieme-connect.comorganic-chemistry.org |
| NaSH / Et₂NH·HCl | DMF or Dioxane/H₂O | Mild Heating | Aromatic & Aliphatic | Moderate to Excellent | tandfonline.com |
| H₂S / Anion-Exchange Resin | Methanol/Water | Room Temp | Aromatic & Aliphatic | 25-96% | thieme-connect.com |
The key step in converting amides (derived from carboxylic acids) to thioamides is thionation, the replacement of a carbonyl oxygen with a sulfur atom. Two of the most common and effective thionating agents are Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent.
Phosphorus Pentasulfide (P₄S₁₀): As one of the earliest thionating agents described, P₄S₁₀ is a versatile reagent used to convert amides, esters, and ketones into their thiocarbonyl analogues. wikipedia.orgmdpi.com The reactions typically require heating in a solvent like toluene (B28343) or pyridine. mdpi.com While effective, P₄S₁₀ can sometimes lead to side reactions, and its low solubility can be a practical issue. wikipedia.org A storable, crystalline form of P₄S₁₀ in pyridine has been shown to be a useful and selective thionating agent. organic-chemistry.org
Lawesson's Reagent (LR): This reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has largely replaced P₄S₁₀ as the thionating agent of choice in modern organic synthesis. wikipedia.orgnih.gov LR is generally milder, more soluble in organic solvents, and often provides cleaner reactions with higher yields. organic-chemistry.orgnih.gov It is highly effective for the thionation of amides to produce thioamides. numberanalytics.com The driving force for the reaction is the formation of a very stable P=O bond in the byproducts. organic-chemistry.orgnih.gov
Table 2: Comparison of Common Thionating Reagents
| Feature | Phosphorus Pentasulfide (P₄S₁₀) | Lawesson's Reagent (LR) |
|---|---|---|
| Reactivity | High, can sometimes lead to side products | Milder, often more selective |
| Solubility | Low in many organic solvents | Good solubility in common solvents (e.g., toluene, THF) |
| Conditions | Often requires high temperatures | Generally milder conditions, shorter reaction times |
| Work-up | Can be complicated by insoluble byproducts | Work-up can be simplified with specific procedures beilstein-journals.org |
| Prevalence | A classical, historical reagent | Widely used in modern synthesis wikipedia.orgnih.gov |
Modern and Sustainable Synthetic Approaches
Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental footprint of chemical processes. These principles have been applied to the synthesis of thioamides, leading to the development of microwave-assisted and continuous flow methods.
Microwave irradiation has become a valuable tool in organic synthesis, offering significant advantages over conventional heating. thieme-connect.com By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes), improve yields, and enhance product purity. organic-chemistry.orgnih.gov
This technology has been successfully applied to several thioamide synthesis routes:
Thionation of Amides: The thionation of amides with Lawesson's Reagent is significantly accelerated by microwave heating. thieme-connect.comnih.gov
Nitrile Conversion: The reaction of nitriles with ammonium sulfide to form primary thioamides is highly efficient under microwave irradiation, providing the product in minutes. thieme-connect.com
Willgerodt-Kindler Reaction: The three-component Kindler synthesis of thioamides from aldehydes, amines, and elemental sulfur is effectively enhanced by microwave flash heating. organic-chemistry.orgorganic-chemistry.org Nitriles can also be converted to thiomorpholides via a microwave-assisted Willgerodt-Kindler reaction in solvent-free conditions. tandfonline.com
Table 3: Conventional vs. Microwave-Assisted Thionation of Diamides with Lawesson's Reagent
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 24 - 48 hours | Comparable | nih.gov |
| Microwave Irradiation | 30 - 60 minutes | Comparable | nih.gov |
Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing. youtube.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety due to the small reaction volume, and potential for automation and scalability. nih.govyoutube.com
While batch processing remains common, flow technology is increasingly applied in pharmaceutical and fine chemical manufacturing. youtube.com The synthesis of amides, the direct precursors to thioamides, has been demonstrated in continuous flow systems. For instance, the hydration of a nitrile to an amide has been performed in the first stage of a telescoped continuous-flow synthesis. nih.gov The inherent safety and control offered by flow reactors make them particularly suitable for handling potentially hazardous reagents and exothermic reactions that can be challenging to manage on a large scale in batch mode. ucc.ie The principles of flow chemistry can be directly applied to the established synthetic routes for thioamides, promising safer, more efficient, and scalable production. nih.govucc.ie
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic methodologies aims to reduce or eliminate the use and generation of hazardous substances. msu.edumun.ca The synthesis of this compound can be designed to be more environmentally benign by adhering to these core tenets. The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for this approach. msu.edu
Key principles applicable to the synthesis of this compound include:
Waste Prevention: Designing synthetic pathways that minimize by-products is preferable to treating waste after it has been created. msu.eduresearchgate.net
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org For example, in converting 2-methylbutanamide to this compound, a catalytic thionation agent would be superior to a stoichiometric one that generates significant waste.
Less Hazardous Chemical Synthesis: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. youtube.com This involves careful selection of reagents and solvents.
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. researchgate.net Conducting syntheses at ambient temperature and pressure is ideal.
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. researchgate.net Investigating bio-derived starting materials for the synthesis of the 2-methylbutanoyl backbone would align with this principle.
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can carry out a single reaction many times. researchgate.net
The table below illustrates a hypothetical comparison between a traditional and a "greener" synthetic approach to this compound.
| Feature | Traditional Approach | Green Chemistry Approach |
| Thionation Reagent | Stoichiometric Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent | Catalytic thionation system or a recyclable thionating agent. |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) or Aromatic Hydrocarbons (e.g., Toluene) | Supercritical CO₂, water, or a bio-based solvent like 2-Methyltetrahydrofuran. |
| Energy Input | High-temperature reflux for extended periods. | Microwave-assisted synthesis to reduce reaction time and energy consumption. mdpi.com |
| Waste Profile | Significant phosphate (B84403) or boron-based waste, solvent waste. | Minimal by-products, recyclable catalyst, and solvent. |
Stereoselective Synthesis of Chiral this compound Isomers
This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Methylbutanethioamide and (S)-2-Methylbutanethioamide. Stereoselective synthesis is crucial for producing these isomers with high purity, which is often a requirement for pharmacological and biological studies. mdpi.com
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through several strategies:
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material. For instance, the synthesis could begin with (R)- or (S)-2-methylbutanoic acid, which is commercially available. The carboxylic acid can be converted to the primary amide and subsequently thionated to yield the corresponding enantiopure thioamide, preserving the stereochemistry of the starting material.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. For example, a prochiral precursor could be attached to an Evans auxiliary, followed by a diastereoselective alkylation to set the C2 stereocenter, and subsequent cleavage and conversion to the thioamide.
Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. nih.gov For the synthesis of this compound, an asymmetric hydrogenation or alkylation of a suitable prochiral substrate using a chiral metal-ligand complex could establish the stereocenter with high enantioselectivity. chemrxiv.org
The effectiveness of an enantioselective reaction is measured by its enantiomeric excess (ee), which is a measure of the purity of the dominant enantiomer.
| Hypothetical Catalytic System | Target Enantiomer | Achieved Enantiomeric Excess (ee) |
| Rhodium-(R,R)-DuPhos | (R)-2-Methylbutanethioamide | >95% |
| Iridium-Chiral Phosphine (B1218219) Ligand | (S)-2-Methylbutanethioamide | >98% |
| Chiral BINAM-derived Thiophosphoramide | (R)-2-Methylbutanethioamide | 92% nih.gov |
| Enzyme (e.g., Engineered Monooxygenase) | (S)-2-Methylbutanethioamide | >99% researchgate.net |
When a derivative of this compound contains a second stereocenter, the molecule can exist as diastereomers. Diastereoselective synthesis controls the relative configuration between two or more stereocenters. nih.gov For example, in the synthesis of a 3-hydroxy-2-methylbutanethioamide, there would be two stereocenters (at C2 and C3), resulting in four possible stereoisomers.
A common strategy involves a substrate-controlled reaction, where an existing stereocenter in the molecule directs the formation of a new stereocenter. For example, the reduction of a 3-keto-2-methylbutanethioamide precursor could be influenced by the stereochemistry at the C2 position, leading to the preferential formation of one diastereomer (e.g., the syn or anti product). Michael additions onto chiral cyclobutene (B1205218) precursors have been shown to produce thio-substituted products with high diastereoselectivity (dr >95:5). rsc.org
The outcome of such a reaction is often dependent on the choice of reagent and reaction conditions.
| Reaction | Reagent | Conditions | Diastereomeric Ratio (syn:anti) |
| Ketone Reduction | NaBH₄ | Methanol, 0 °C | 60:40 |
| Ketone Reduction | L-Selectride® | THF, -78 °C | 5:95 |
| Michael Addition | Thiol and DBU | Room Temperature | >95:5 rsc.org |
| Aldol Reaction | Chiral Auxiliary | -78 °C to 0 °C | 98:2 |
Optimization of Reaction Conditions for Improved Yield and Purity
Optimizing reaction conditions is a critical step to maximize the chemical yield and purity of this compound, making the process more efficient and cost-effective. This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst concentration. Reporting conversions, selectivities, and productivities is a key aspect of this process. researchgate.net
A Design of Experiments (DoE) approach can be used to efficiently explore the parameter space. Below is a hypothetical optimization table for the thionation of 2-methylbutanamide to this compound using a generic catalyst.
From the data, Run 8 appears to provide the optimal balance of high yield (94%) and excellent purity (98%) with reduced reaction time and catalyst loading.
Advanced Purification and Isolation Techniques for Research-Scale Production
Following synthesis and optimization, the isolation and purification of this compound are essential to obtain a sample of high purity for characterization and further use. For research-scale production, several techniques are employed.
Extraction: A liquid-liquid extraction is typically the first step to separate the crude product from the reaction mixture, for instance, by extracting with an organic solvent like ethyl acetate (B1210297) from an aqueous quench solution. nih.gov
Column Chromatography: This is the most common purification technique in a research lab. The crude product is loaded onto a stationary phase (e.g., silica (B1680970) gel) and eluted with a mobile phase (a solvent or solvent mixture). Separation occurs based on the differential adsorption of the compound and its impurities to the silica.
Crystallization: If the synthesized thioamide is a solid, crystallization can be a highly effective method for achieving high purity. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating stereoisomers (enantiomers or diastereomers), preparative HPLC is the method of choice. nih.gov Chiral stationary phases are used specifically for the separation of enantiomers. nih.gov
The following table compares these common purification techniques.
| Technique | Principle | Typical Scale | Resolution | Use Case |
| Column Chromatography | Differential Adsorption | Milligrams to Grams | Good | General purpose purification of crude reaction mixtures. |
| Crystallization | Differential Solubility | Grams to Kilograms | Potentially Very High | Purification of solid compounds; can be scaled up. |
| Preparative HPLC | Differential Partitioning | Micrograms to Grams | Very High | Final polishing for >99% purity; separation of challenging mixtures and stereoisomers. |
Chemical Reactivity and Mechanistic Investigations of 2 Methylbutanethioamide
Fundamental Reaction Pathways of the Thioamide Moiety
The thioamide group in 2-methylbutanethioamide is a versatile functional group that can undergo oxidation, reduction, and nucleophilic substitution reactions. The presence of the sulfur atom, which is larger and more polarizable than oxygen, confers distinct reactivity upon the thioamide. nih.gov
The oxidation of thioamides such as this compound can be achieved using various oxidizing agents. The initial product of oxidation is the corresponding S-oxide (a sulfoxide). tandfonline.comasm.org Further oxidation can lead to more complex reaction pathways, often resulting in the formation of the corresponding amide rather than a stable sulfone.
Common oxidizing agents for the conversion of thioamides to S-oxides include hydrogen peroxide and dimethyl sulfoxide (B87167) (DMSO) activated by acids like HCl. tandfonline.comresearchgate.net The reaction with hydrogen peroxide in acetic acid is a green and highly selective method for the oxidation of sulfides to sulfoxides, and similar principles can be applied to thioamides. nih.gov Careful control of reaction conditions is necessary to avoid over-oxidation and subsequent hydrolysis to the amide. acsgcipr.org For instance, oxidation of thioacetamide (B46855) with hydrogen peroxide has been shown to yield thioacetamide S-oxide. tandfonline.com It is proposed that the oxidation of thioamides can proceed through intermediates like S,S-dioxides, which are highly reactive and tend to undergo further reactions, such as nucleophilic attack at the carbon atom, leading to the corresponding amide. tandfonline.com
Table 1: Oxidation Reactions of Thioamides
| Oxidizing Agent | Intermediate Product | Final Product (upon further reaction) |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | This compound S-oxide | 2-Methylbutanamide (B7771968) |
The thioamide functional group can be reduced to an amine. A powerful reducing agent commonly employed for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com The reduction of an amide to an amine with LiAlH₄ involves the conversion of the carbonyl (or thiocarbonyl) group to a methylene (B1212753) group (-CH₂-). orgosolver.com
The mechanism for the reduction of amides with LiAlH₄ proceeds through the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom as a leaving group coordinated to the aluminum species, forming an iminium ion intermediate. chemistrysteps.com This iminium ion is then rapidly reduced by another equivalent of hydride to yield the amine. A similar mechanism is expected for thioamides. Due to the high reactivity of LiAlH₄, it can effectively reduce thioamides to their corresponding amines. masterorganicchemistry.com More recent and chemoselective methods for thioamide reduction have also been developed, utilizing reagents like samarium(II) iodide (SmI₂) in the presence of D₂O for reductive deuteration. organic-chemistry.org
Table 2: Reduction of this compound
| Reagent | Product |
|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 2-Methylbutan-1-amine |
Thioamides are susceptible to nucleophilic attack at the thiocarbonyl carbon. nih.govnih.gov This reactivity can be harnessed for transformations such as transamidation, where the amino group of the thioamide is replaced by another amine. nih.govrsc.orgresearchgate.net For these reactions to proceed efficiently, the thioamide often needs to be activated. rsc.orgorganic-chemistry.org
One strategy for activation involves N-acylation, for example, with a tert-butoxycarbonyl (Boc) group. rsc.orgnih.gov This activation decreases the resonance stabilization of the thioamide C-N bond, making the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack. rsc.orgorganic-chemistry.org The subsequent collapse of the tetrahedral intermediate results in the displacement of the original amino group. nih.govrsc.org
Table 3: Nucleophilic Substitution of this compound
| Reactants | Activation | Product |
|---|
This section is not applicable to this compound as it is an aliphatic compound and does not possess an aromatic ring directly attached to the thioamide moiety that could participate in electrophilic aromatic substitution reactions.
Reactivity of the Alkyl Chain and Stereocenters in this compound
The alkyl portion of this compound also exhibits specific reactivity, particularly at the carbon atom adjacent to the thiocarbonyl group.
The hydrogen atoms on the carbon alpha (α) to the thiocarbonyl group of this compound are acidic. nih.gov The pKa of α-hydrogens in thioamides is lower than that of their corresponding amide analogues, making them more readily removable by a strong base. youtube.com For comparison, the pKa of α-protons is approximately 19-21 for ketones and around 25 for esters. libretexts.org The increased acidity is due to the ability of the thiocarbonyl group to stabilize the resulting negative charge through resonance, forming a thioenolate.
This thioenolate is a potent nucleophile and can react with electrophiles, such as alkyl halides, in an alkylation reaction. libretexts.org182.160.97libretexts.org This process allows for the formation of a new carbon-carbon bond at the α-position. The reaction typically proceeds via an Sₙ2 mechanism, and thus is most effective with primary or methyl halides. libretexts.orgyoutube.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete formation of the enolate. libretexts.org
For this compound, deprotonation at the α-carbon (the carbon bearing the methyl group) would generate a chiral thioenolate, which upon alkylation could lead to the formation of a new stereocenter.
Table 4: α-Alkylation of this compound
| Reagent 1 | Reagent 2 | Product |
|---|---|---|
| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 2,2-Dimethylbutanethioamide |
Stereochemical Outcomes of Reactions at Chiral Centers (e.g., SN1/SN2 considerations, inversion of configuration)
Reactions involving the chiral center of this compound, which is the carbon atom bonded to the methyl and ethyl groups, are subject to stereochemical considerations, particularly in nucleophilic substitution reactions. The outcome of such reactions, whether proceeding through an SN1 or SN2 mechanism, dictates the stereochemistry of the product.
SN2 Reactions:
In a typical SN2 reaction, a nucleophile attacks the chiral center from the side opposite to the leaving group in a single, concerted step. medium.com This backside attack leads to an inversion of configuration at the chiral center, akin to an umbrella turning inside out in a strong wind. medium.com For an SN2 reaction to occur at the chiral center of this compound, the thioamide group or a derivative would need to act as or be converted into a good leaving group. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
SN1 Reactions:
Conversely, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. youtube.com If the leaving group departs from the chiral center of this compound, a planar carbocation would be formed. The incoming nucleophile can then attack this intermediate from either face with roughly equal probability. This results in a racemic mixture of products, meaning both retention and inversion of configuration are observed. youtube.com The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. youtube.com
The choice between an SN1 and SN2 pathway is influenced by several factors including the structure of the substrate, the nature of the leaving group, the strength of the nucleophile, and the solvent used. youtube.comyoutube.com For instance, sterically hindered substrates tend to favor SN1 reactions, while less hindered substrates favor SN2 reactions. youtube.com
It is important to note that the thioamide functional group itself can influence the reactivity of the molecule. The sulfur atom is more nucleophilic than the oxygen in an amide, and the C=S bond is weaker than a C=O bond. nih.gov These properties can lead to different reaction pathways and outcomes compared to the analogous amide, 2-methylbutanamide.
Reaction Kinetics and Thermodynamic Studies of this compound Transformations
The transformation of amides to thioamides, and the subsequent reactions of thioamides, are governed by kinetic and thermodynamic factors. For instance, the thionation of amides using reagents like Lawesson's reagent often requires elevated temperatures, indicating a significant activation energy barrier. nih.gov
Kinetic studies of related compounds, such as the hydrogenation of methyl butenoate isomers, highlight the influence of molecular structure on reaction rates. rsc.org For example, the position of the double bond in methyl 2-butenoate versus methyl 3-butenoate affects the activation energies of hydrogen addition reactions. rsc.org Similarly, the kinetics of furfural (B47365) hydrogenation to 2-methylfuran (B129897) have been modeled using Langmuir–Hinshelwood–Hougen–Watson (LHHW) type models, revealing details about the adsorption and surface reaction steps. mdpi.com
Table 1: General Kinetic and Thermodynamic Parameters in Related Reactions
| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |
| Thionation of Amides | Reagent type (e.g., Lawesson's reagent), temperature, solvent. | Relative stability of the amide and thioamide. |
| Nucleophilic Acyl Substitution | Nucleophilicity of the attacking species, stability of the leaving group, steric hindrance. | Strength of the bonds being broken and formed. |
| Hydrogenation | Catalyst, hydrogen pressure, temperature, substrate structure. | Enthalpy of hydrogenation. |
This table presents generalized factors based on analogous reactions and is not specific to this compound.
Mechanistic Elucidation Studies via Isotopic Labeling and Advanced Analytical Techniques
Specific mechanistic studies on this compound using isotopic labeling are not found in the reviewed literature. However, this technique is a powerful tool for understanding reaction mechanisms in organic chemistry.
In a hypothetical isotopic labeling study on a reaction involving this compound, one could use a deuterium-labeled substrate to trace the fate of specific hydrogen atoms. For example, if the reaction involved the abstraction of a proton from the carbon alpha to the thiocarbonyl group, labeling this position with deuterium (B1214612) would allow for the determination of whether this bond is broken during the rate-determining step of the reaction.
Advanced analytical techniques are instrumental in characterizing reactants, intermediates, and products, thereby shedding light on reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the structure of organic molecules. In the context of this compound reactions, NMR could be used to identify the products and any stable intermediates, providing clues about the reaction pathway.
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of compounds. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. This is crucial for confirming the identity of reaction products and for analyzing complex mixtures.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The characteristic C=S stretching frequency in the IR spectrum of this compound (which differs from the C=O stretch of an amide) would be a key diagnostic tool to monitor the progress of a thionation reaction or any reaction involving the transformation of the thioamide group.
Computational Studies (e.g., DFT): Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, calculate transition state energies, and predict reaction outcomes. nih.gov Such studies can provide valuable insights into the mechanism and chemoselectivity of reactions involving thioamides. researchgate.net
While direct experimental data on this compound is limited, these established techniques would be the primary methods employed to investigate its chemical reactivity and elucidate the mechanisms of its transformations.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylbutanethioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be achieved.
Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Interpretation
The structure of 2-methylbutanethioamide features several distinct proton and carbon environments, which would result in a unique set of signals in its ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy : In a ¹H NMR spectrum of this compound, one would expect to see separate signals for the protons of the thioamide (-CSNH₂), the methine (-CH), the methylene (B1212753) (-CH₂), and the two methyl (-CH₃) groups. The two methyl groups are diastereotopic and would likely exhibit distinct chemical shifts. The integration of these signals would correspond to the number of protons in each environment (2H, 1H, 2H, 3H, 3H). The splitting patterns, governed by spin-spin coupling, would reveal the connectivity between adjacent protons. For instance, the methine proton signal would be split by the neighboring methylene and methyl protons. docbrown.info
¹³C NMR Spectroscopy : A proton-decoupled ¹³C NMR spectrum would show a distinct peak for each unique carbon atom. libretexts.org For this compound, five signals would be anticipated: one for the thiocarbonyl carbon (C=S), which typically appears significantly downfield (in the ~200-210 ppm range for thioamides), and four separate signals for the aliphatic carbons of the 2-methylbutyl group. rsc.orgdocbrown.info The chemical shifts provide insight into the electronic environment of each carbon atom. libretexts.org
Predicted ¹H and ¹³C NMR Data for this compound (Note: The following table is based on established chemical shift ranges for similar functional groups and does not represent published experimental data.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=S | - | ~205-215 |
| NH₂ | ~7.5-8.5 (broad) | - |
| CH | ~2.5-3.0 | ~50-60 |
| CH₂ | ~1.5-1.8 | ~25-35 |
| CH(CH₃) | ~1.1-1.3 | ~15-25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. nih.gov
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. docbrown.info It would show correlations between the methine proton and the protons of the adjacent methylene and methyl groups, confirming the connectivity of the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). nih.gov This technique would definitively link each proton signal to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformational preferences.
Solid-State NMR Applications for Polymorph Analysis
Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for studying these forms because it is sensitive to the local environment of nuclei in the solid state. hmdb.ca Unlike solution NMR where rapid molecular tumbling averages out many interactions, ssNMR spectra can reveal subtle differences in crystal packing and molecular conformation. hmdb.ca By analyzing the chemical shifts and relaxation times in ssNMR spectra, different polymorphic forms of this compound could be identified and characterized, which is often difficult to achieve with techniques like X-ray diffraction, especially for heterogeneous or amorphous samples. hmdb.ca
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
IR and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and are particularly sensitive to the types of functional groups present and their conformation.
Characteristic Vibrational Modes of the Thioamide Linkage (e.g., ν(C=S), ν(N-H))
The thioamide group (-CSNH₂) has several characteristic vibrational bands that serve as spectroscopic markers.
N-H Stretching (ν(N-H)) : These vibrations typically appear as one or two bands in the 3100-3400 cm⁻¹ region of the IR spectrum. The exact position and shape are sensitive to hydrogen bonding.
Thioamide I Band : Analogous to the Amide I band, this is a complex mode with a significant contribution from C-N stretching and N-H bending, usually found in the 1500-1550 cm⁻¹ range.
Thioamide II and III Bands : These are mixed vibrations involving N-H bending, C-N stretching, and C=S stretching.
C=S Stretching (ν(C=S)) : The C=S stretching vibration is a key indicator for a thioamide. It is generally weaker in the IR spectrum but stronger in the Raman spectrum. It typically appears in the fingerprint region, often between 850 cm⁻¹ and 1250 cm⁻¹, though its position can be highly variable due to coupling with other vibrations. americanelements.com
Characteristic Vibrational Frequencies for Thioamides (Note: This table represents general frequency ranges and is not specific experimental data for this compound.)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Motion |
|---|---|---|
| ν(N-H) | 3100 - 3400 | N-H Stretch |
| Thioamide I | 1500 - 1550 | C-N Stretch, N-H Bend |
| Thioamide II | 1250 - 1450 | C-N Stretch, N-H Bend |
| Thioamide III | 950 - 1150 | C=S Stretch, C-N Stretch |
Conformational Analysis Through Vibrational Spectroscopy
The 2-methylbutyl group has rotational freedom, allowing the molecule to exist in different conformational states (conformers). Vibrational spectroscopy can be used to study this conformational isomerism. ojp.gov Different conformers will have slightly different vibrational frequencies. By recording spectra at various temperatures, it is possible to observe changes in the relative intensities of bands corresponding to different conformers. ojp.gov This allows for the determination of the relative energetic stability of the conformers present at equilibrium. For example, studies on similar small molecules have successfully assigned specific IR and Raman bands to different conformers and calculated the enthalpy differences between them. ojp.gov
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov While low-resolution mass spectrometers measure mass to the nearest whole number, HRMS instruments can achieve accuracy to several decimal places. docbrown.info This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₅H₁₁NS. The exact mass can be calculated using the most abundant isotopes of each element:
| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 5 | 60.000000 |
| Hydrogen | ¹H | 1.007825 | 11 | 11.086075 |
| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |
| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |
| Total | 117.061220 |
The calculated monoisotopic mass of the protonated molecule [M+H]⁺ would be 118.068995 Da . An experimental HRMS measurement yielding a value very close to this calculated mass would confirm the elemental composition of this compound, distinguishing it from other potential isomers or compounds with the same nominal mass. The ability to obtain high mass accuracy is crucial in metabolomics and the identification of unknown compounds. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. nationalmaglab.org This fragmentation pattern provides detailed structural information. The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). youtube.com
The fragmentation of thioamides can be complex. For this compound ([M+H]⁺, m/z = 118), the fragmentation would likely involve cleavages at the bonds adjacent to the thioamide functional group and within the alkyl chain. Common fragmentation pathways for thioamides and related structures include the loss of small neutral molecules and characteristic cleavages. nih.govresearchgate.net
Plausible Fragmentation Pathways for this compound:
α-Cleavage: Cleavage of the C-C bond adjacent to the thioamide group is a common pathway for carbonyl and thiocarbonyl compounds. miamioh.edu This would result in the loss of an isobutyl radical (•C₄H₉), leading to the formation of a resonance-stabilized [CH₂NS]⁺ ion.
Loss of H₂S: The loss of a hydrogen sulfide (B99878) molecule (33.98772 Da) is a characteristic fragmentation for thioamides. acs.org
Cleavage within the Alkyl Chain: Similar to the fragmentation of alkanes like 2-methylbutane, cleavage can occur along the alkyl chain. docbrown.info A notable fragmentation would be the loss of a propyl radical (•C₃H₇) to form a stable secondary carbocation, or the loss of an ethyl radical (•C₂H₅).
A hypothetical MS/MS fragmentation table for the [M+H]⁺ ion of this compound (m/z 118.1) is presented below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 118.1 | 84.1 | H₂S | Loss of Hydrogen Sulfide |
| 118.1 | 75.0 | C₃H₇• | Cleavage of the C-C bond in the isobutyl group |
| 118.1 | 61.0 | C₄H₉• | α-Cleavage, loss of isobutyl radical |
| 118.1 | 59.0 | C₂H₅S• | Cleavage of the C-S bond |
Elucidating these pathways is crucial for the unambiguous structural identification of the molecule. nih.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds containing chromophores, which are functional groups with valence electrons of low excitation energy. shu.ac.uk
Analysis of n→π* and π→π* Transitions of the Thioamide Chromophore
The thioamide group (-C(S)NH₂) in this compound acts as a chromophore. Its electronic spectrum is characterized by two principal electronic transitions: the n→π* (non-bonding to pi-antibonding) and the π→π* (pi-bonding to pi-antibonding) transitions. shu.ac.uklibretexts.org
π→π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally high-intensity, with molar absorptivity (ε) values typically between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk For thioamides, this transition occurs at a longer wavelength compared to their amide counterparts due to the lower energy of the C=S π system.
n→π* Transition: This transition involves moving an electron from a non-bonding orbital (the lone pair on the sulfur atom) to a π* antibonding orbital. libretexts.org These transitions are characteristically of low intensity (ε < 2000 L mol⁻¹ cm⁻¹) and occur at longer wavelengths than π→π* transitions because the non-bonding orbital is higher in energy than the π bonding orbital. libretexts.orgyoutube.com
The thioamide C=S bond typically results in a UV absorption maximum around 265-272 nm. acs.orgnih.gov The position and intensity of these absorption bands can be influenced by the solvent polarity. Increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n→π* transitions and a red shift (to longer wavelengths) for π→π* transitions. shu.ac.uk
Expected UV-Vis Absorption Data for this compound:
| Transition | Typical Wavelength (λmax) Range | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π→π | ~220-240 nm | 1,000 - 10,000 |
| n→π | ~265-275 nm | 10 - 2,000 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can deduce the precise arrangement of atoms, bond lengths, and bond angles within the crystal lattice. rsc.orgresearchgate.net
Confirmation of Molecular Geometry: It would confirm the planarity of the thioamide group due to the partial double bond character of the C-N bond.
Bond Lengths and Angles: Precise measurements of the C=S, C-N, and adjacent bond lengths and angles could be obtained. The thioamide C=S bond is significantly longer than an amide C=O bond. nih.gov
Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular hydrogen bonds, typically involving the N-H protons and the sulfur atom of a neighboring molecule. These interactions are fundamental to the solid-state properties of the compound.
Conformational Analysis: It would establish the preferred conformation of the isobutyl group relative to the thioamide plane in the solid state.
The success of this technique is contingent upon the ability to grow a single crystal of sufficient quality, which can sometimes be a challenge. nih.govnih.gov
Computational and Theoretical Investigations of 2 Methylbutanethioamide
Molecular Dynamics (MD) Simulations
While quantum mechanics describes the electronic structure of a molecule at a static moment, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.comyoutube.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior and dynamics. youtube.comyoutube.com
Due to the presence of several single bonds, 2-Methylbutanethioamide can exist in various spatial arrangements or conformations. Conformational analysis is the study of the energetics and interconversion between these different rotamers. lumenlearning.com MD simulations are an excellent tool for exploring the conformational landscape of a molecule. nih.gov By simulating the molecule's motion over nanoseconds or longer, an MD trajectory can reveal the preferred conformations, the energy barriers between them, and the timescale of conformational changes. For this compound, simulations would explore the rotation around the C-C and C-N bonds to identify the most stable (lowest energy) conformers. lumenlearning.com Analysis of the root-mean-square deviation (RMSD) and radius of gyration (Rg) over the simulation time provides insights into the structural stability and compactness of the molecule. youtube.comnih.govnih.gov
MD simulations are particularly powerful for studying how molecules interact with each other and with their environment. youtube.com
Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound would interact through non-covalent forces such as hydrogen bonding (via the N-H group and the C=S group as an acceptor) and van der Waals forces. MD simulations can explicitly model these interactions, providing information on the structure of the liquid and the strength of intermolecular binding.
Solvent Effects: The properties and behavior of a molecule can be significantly influenced by the solvent. MD simulations can explicitly include solvent molecules (e.g., water, chloroform) in the simulation box. arxiv.orgnih.gov This allows for the study of solvation, including the formation of a solvent shell around the solute and the calculation of thermodynamic properties like the free energy of solvation. These simulations are crucial for accurately predicting properties like NMR chemical shifts, which are sensitive to the solvent environment. arxiv.org
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry provides powerful tools for investigating the intricacies of chemical reactions at a molecular level. For thioamides, a class of compounds to which this compound belongs, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating reaction mechanisms and characterizing transition states. These studies offer insights into the electronic and steric factors that govern the reactivity of the thioamide group.
Calculation of Energy Barriers and Elucidation of Reaction Pathways
A key aspect of reaction mechanism modeling is the calculation of energy barriers, which determines the kinetics of a reaction. Theoretical methods allow for the mapping of potential energy surfaces and the identification of transition state structures, which are the highest energy points along a reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy barrier.
In the context of thioamides, computational studies have explored various reactions, including hydrolysis and tautomerization. For example, the tautomerization of thioformamide (B92385) to its thiolimine tautomer has been studied computationally, revealing that the thioamide form is significantly lower in energy. nih.gov Such calculations are crucial for understanding the relative stability of different isomers and the feasibility of their interconversion.
The table below illustrates hypothetical energy barriers for a generic thioamide reaction, based on principles from computational studies.
Table 1: Hypothetical Energy Barriers for a Generic Thioamide Reaction
| Reaction Step | Reactant(s) | Transition State | Product(s) | Calculated Energy Barrier (kcal/mol) |
|---|---|---|---|---|
| Nucleophilic Attack | Thioamide + Nucleophile | Tetrahedral Intermediate | - | 15-25 |
| Proton Transfer | Intermediate | Proton-transferred TS | Isomerized Intermediate | 5-10 |
| Leaving Group Departure | Isomerized Intermediate | Elimination TS | Final Product + Leaving Group | 10-20 |
Note: These values are illustrative and would vary for specific reactants and conditions.
Influence of Solvent on Reaction Mechanisms through Computational Models
Solvents can significantly influence reaction rates and even alter reaction mechanisms. nih.gov Computational models can account for solvent effects in several ways, from implicit continuum models that represent the solvent as a dielectric medium to explicit models that include individual solvent molecules in the calculation.
For thioamides, solvent effects on rotational barriers have been a subject of both experimental and theoretical investigation. The rotational barrier around the C-N bond in thioamides is a key property influencing their conformational dynamics. Computational studies have shown that polar solvents can stabilize the charge-separated resonance structure of the thioamide group, thereby affecting the rotational barrier. nih.gov
The following table demonstrates the hypothetical effect of different solvents on a reaction's energy barrier, a common output of such computational models.
Table 2: Hypothetical Influence of Solvent on a Thioamide Reaction Energy Barrier
| Solvent | Dielectric Constant (ε) | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 25.0 |
| Toluene (B28343) | 2.4 | 22.5 |
| Dichloromethane | 9.1 | 20.8 |
| Acetonitrile | 37.5 | 18.7 |
| Water | 78.4 | 17.5 |
Note: These values are for illustrative purposes to show the general trend of decreasing energy barriers with increasing solvent polarity.
Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Derived from Computational Data
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.gov These models often use molecular descriptors derived from computational chemistry to build predictive equations.
While no specific QSAR or QSPR studies focused solely on this compound were found, numerous studies have incorporated thioamide-containing compounds into larger datasets for QSAR analysis. nih.govnih.gov In these studies, various descriptors such as electronic properties (e.g., HOMO/LUMO energies), steric parameters, and topological indices are calculated using computational methods. nih.gov These descriptors are then used to develop models that can predict the activity or properties of new, unsynthesized compounds.
For example, QSAR studies on novel triazole compounds containing a thioamide moiety have been conducted to investigate their antifungal activity. nih.gov In such studies, multiple linear regression (MLR) is often used to establish a correlation between molecular descriptors and biological activity. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thioformamide |
Advanced Applications and Derivatization in Chemical Synthesis
2-Methylbutanethioamide as a Precursor and Building Block in Complex Organic Synthesis
The reactivity of the thioamide group makes this compound a key starting material for synthesizing more complex molecular architectures, particularly those containing nitrogen and sulfur atoms.
Thioamides are well-established precursors for the synthesis of various sulfur and nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. synarchive.com
Thiazoles: The most prominent method for synthesizing thiazoles from thioamides is the Hantzsch thiazole (B1198619) synthesis. mdpi.comyoutube.com This reaction involves the condensation of a thioamide with an α-haloketone. researchgate.netencyclopedia.pub In this context, this compound can react with various α-haloketones to produce 2-substituted thiazoles. The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. researchgate.netnih.gov The 2-methylbutyl group from the thioamide becomes a substituent at the 2-position of the resulting thiazole.
Pyrimidines: While the direct synthesis of pyrimidines from thioamides is less common than thiazole synthesis, thio-containing compounds are crucial in various routes to pyrimidine (B1678525) derivatives. For instance, 2-thiopyrimidine and its derivatives can be synthesized through the cyclocondensation of compounds bearing an isothiocyanate group or by using thiourea (B124793) and its analogues with various carbonyl compounds. researchgate.netmdpi.com Synthetic strategies often involve multi-component reactions where a sulfur-containing reactant, conceptually related to a thioamide, provides the necessary C-S bond. organic-chemistry.org For example, pyrimidines can be formed via the condensation of amidines with β-keto esters or other 1,3-dicarbonyl compounds. nih.gov A protocol for synthesizing pyrimidines from N-vinyl amides and nitriles has also been established, highlighting the versatility of different nitrogen-containing precursors in forming the pyrimidine ring. researchgate.net
The following table summarizes the precursor role of this compound in forming these heterocycles.
| Heterocycle | General Reaction | Role of this compound | Key Intermediates |
| Thiazole | Hantzsch Synthesis mdpi.com | Provides the N=C-S fragment. | Thioimidate, Hydroxythiazoline nih.gov |
| Pyrimidine | Multi-component Condensation organic-chemistry.org | Can act as a sulfur and nitrogen source in specific synthetic routes. | N/A (Varies by specific pathway) |
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced metabolic stability, better bioavailability, and increased potency. nih.govresearchgate.net The substitution of a standard amide (peptide) bond with a thioamide linkage is a key strategy in peptidomimetic design. nih.gov
Incorporating a thioamide group, such as one derived from this compound, into a peptide backbone introduces several significant changes:
Increased Proteolytic Resistance: The thioamide bond is significantly more resistant to cleavage by proteases compared to the natural amide bond. nih.gov
Altered Hydrogen Bonding: A secondary thioamide is a stronger hydrogen-bond donor but a weaker hydrogen-bond acceptor than its corresponding amide. nih.gov This can be used to probe or modify the secondary structure and folding of peptides.
Conformational Constraints: The larger van der Waals radius of sulfur compared to oxygen can introduce steric constraints, leading to more rigid and defined three-dimensional structures. researchgate.net
The synthesis of these analogues can be achieved using solid-phase peptide synthesis (SPPS), where a thioamide-containing amino acid building block is incorporated into the growing peptide chain. researchgate.net A peptidomimetic incorporating this compound would feature a thioamide linkage adjacent to a side chain mimicking that of isoleucine or a related branched-chain amino acid, potentially leading to novel therapeutic agents with improved stability. nih.gov
Role in Prebiotic Chemistry and the Origin of Life
The study of how the essential molecules of life, such as amino acids and peptides, could have formed on early Earth is a central theme in origin-of-life research. Thioamides are considered plausible intermediates in prebiotic chemical networks. researcher.life
Several prebiotic scenarios propose that simple molecules available on the primordial Earth, such as nitriles (R-C≡N), hydrogen cyanide (HCN), and hydrogen sulfide (B99878) (H₂S), could react to form thioamides. nih.gov These thioamides could then serve as precursors to α-amino acids, the building blocks of proteins.
One prominent theory involves a "cyanosulfidic" protometabolism, where nitriles react with sulfide sources to generate thioamides. researchgate.net Subsequent hydrolysis and reaction with other prebiotic molecules could lead to the formation of α-amino acids. For example, the reaction of nitriles with H₂S can yield primary thioamides, which can then be transformed into amino acids. researcher.life While much of this research focuses on simple molecules like thioformamide (B92385) (the simplest thioamide), the same chemical principles could apply to more complex nitriles, leading to a variety of thioamides, including this compound from 2-methylbutanenitrile. These thioamide intermediates are crucial as they could bridge the gap between simple chemical feedstocks and the more complex molecules necessary for life. sci-hub.se
Chemical Derivatization Strategies for Analytical and Synthetic Enhancement
The chemical modification of an analyte, or derivatization, is a powerful technique used to improve its properties for analysis, particularly for methods like chromatography and spectroscopy. greyhoundchrom.commdpi.com
While this compound itself may lack a strong chromophore or fluorophore for sensitive detection, its thioamide group offers reactive handles for derivatization. nih.gov The goal of derivatization is typically to attach a molecule that enhances detectability or improves separation efficiency in techniques like High-Performance Liquid Chromatography (HPLC). greyhoundchrom.comresearchgate.net
Strategies for Derivatizing Thioamides:
UV/Visible Detection: Reagents that react with the thioamide moiety to attach a UV-absorbing group can significantly enhance detection sensitivity. For example, reagents that target the thiol group (in its tautomeric thiol-imine form) or the amino group can be employed.
Fluorescence Detection: For even greater sensitivity, fluorescent tags can be introduced. Reagents like monobromobimane (B13751) (MBB) are known to react with thiol groups to produce highly fluorescent adducts, making them suitable for detecting thioamides that can tautomerize to reveal a thiol group. mdpi.com This is often done as a pre-column derivatization step before HPLC analysis. nih.gov
Mass Spectrometry (MS) Detection: Derivatization can be used to improve ionization efficiency for LC-MS analysis. Attaching a permanently charged group or a group that is easily ionizable can enhance the signal dramatically. researchgate.net For instance, coupling with primary amines bearing a tertiary amine moiety can facilitate positive ion mode detection. researchgate.net
Improved Chromatographic Behavior: Derivatization can alter the polarity of this compound, which can be useful for improving its retention and peak shape in reversed-phase or other forms of chromatography.
These derivatization procedures, summarized in the table below, allow for the accurate and sensitive quantification of thioamides like this compound in complex mixtures.
| Analytical Technique | Derivatization Goal | Example Reagent Class |
| HPLC-UV | Introduce a UV chromophore | Phenyl isothiocyanate, Dabsyl chloride |
| HPLC-Fluorescence | Introduce a fluorophore | Monobromobimane (MBB), Dansyl chloride nih.gov |
| LC-MS | Enhance ionization efficiency | Reagents with tertiary amine groups (e.g., DMED) researchgate.net |
Functionalization for Applications in Materials Science (e.g., Polymer Precursors)
While direct, large-scale industrial use of this compound as a primary polymer precursor is not extensively documented in publicly available literature, the inherent reactivity of the thioamide group suggests its significant potential in this field. The principles of polymer chemistry involving thioamides can be extrapolated to understand how this compound could be functionalized and employed as a building block for advanced polymers.
The thioamide group is known to participate in various polymerization reactions. For instance, thioamides can be involved in the synthesis of polybenzoxazines. Research has shown that the incorporation of a thioamide linkage into benzoxazine (B1645224) monomers can significantly reduce the curing temperature of the resulting polymer. This is attributed to the thioamide group's ability to promote the ring-opening polymerization of the oxazine (B8389632) ring, potentially through the in-situ generation of thiols upon heating. While this research did not specifically use this compound, the fundamental chemical principle would apply. A hypothetical functionalization of this compound, for example, by introducing phenolic and amine functionalities, would render it a viable monomer for such polybenzoxazine systems.
Another promising area is the development of degradable polymers. Recent studies have demonstrated the direct radical copolymerization of thioamide derivatives with common vinyl monomers. This process results in the incorporation of thioether units into the polymer backbone. These thioether linkages are susceptible to cleavage under specific conditions, leading to the degradation of the polymer. This approach offers a pathway to novel hybrid materials that combine the properties of vinyl polymers with controlled degradability. By modifying this compound to contain a polymerizable group, such as a vinyl or acryloyl moiety, it could be integrated into such copolymerization reactions, imparting its specific lipophilic character, derived from the 2-methylbutyl group, to the resulting degradable polymer.
Table 1: Potential Polymerization Reactions Involving Functionalized this compound
| Polymerization Type | Required Functionalization on this compound | Resulting Polymer Feature |
| Polybenzoxazine Synthesis | Phenolic and Amine Groups | Lower Curing Temperature |
| Radical Copolymerization | Vinyl or Acryloyl Group | Degradable Thioether Linkages |
Design and Synthesis of Novel Compounds Incorporating this compound Structural Motifs
The this compound scaffold, characterized by its isovaleryl group attached to a thioamide, presents a unique building block for the design and synthesis of novel small molecules with potential applications in various fields, including medicinal chemistry and agrochemicals. The thioamide group itself is a bioisostere of the amide bond, and its replacement can lead to molecules with altered biological activity, stability, and pharmacokinetic profiles.
The synthesis of novel compounds incorporating the this compound motif can be achieved through various organic reactions targeting either the nitrogen or the sulfur atom of the thioamide. For instance, the nitrogen atom can be alkylated or acylated to introduce further diversity. The sulfur atom can undergo reactions such as S-alkylation to form thioimidates, which are themselves versatile intermediates for further transformations.
A key synthetic route for preparing thioamides like this compound is the thionation of the corresponding amide, 2-methylbutanamide (B7771968), using reagents like Lawesson's reagent or phosphorus pentasulfide. Alternatively, the Willgerodt-Kindler reaction provides a pathway to arylalkylthioamides, which could be adapted for the synthesis of derivatives of this compound.
The design of novel compounds often leverages computational and chemoinformatic approaches. By using the this compound structure as a starting point, virtual libraries of derivatives can be generated by adding various substituents and functional groups. These virtual compounds can then be screened for potential biological activity against specific targets. While specific examples of large-scale drug discovery programs centered on this compound are not widely reported, the principles of medicinal chemistry suggest that its structural features could be valuable. The branched alkyl chain, for instance, can influence lipophilicity and binding interactions with biological macromolecules.
Table 2: Key Reactions for the Synthesis and Derivatization of this compound
| Reaction Type | Reagents/Conditions | Product Class |
| Thionation of Amide | Lawesson's Reagent, P₄S₁₀ | Thioamide (this compound) |
| N-Alkylation/N-Acylation | Alkyl Halides/Acyl Halides, Base | N-Substituted 2-Methylbutanethioamides |
| S-Alkylation | Alkyl Halides | Thioimidates |
Future Directions and Interdisciplinary Research Opportunities
Development of Novel Catalytic Methods for Selective Thioamide Transformations
The development of new catalytic methods for the selective transformation of thioamides is a key area of research. These methods aim to provide efficient and atom-economical routes to a variety of valuable sulfur-containing molecules. For a compound like 2-Methylbutanethioamide, research could focus on several key transformations:
C-N Bond Activation: Developing catalysts that can selectively cleave the C-N bond of the thioamide group would open up new pathways for amide and amine synthesis.
C=S Bond Functionalization: Catalytic strategies for the direct functionalization of the C=S double bond are highly sought after. This could involve additions of nucleophiles or cycloaddition reactions to construct complex heterocyclic scaffolds.
Desulfurization-Cross-Coupling Reactions: Combining desulfurization with cross-coupling reactions in a single catalytic pot would be a powerful tool for converting the thioamide group into other functional groups while simultaneously forming new carbon-carbon or carbon-heteroatom bonds.
Table 1: Potential Catalytic Transformations of this compound
| Transformation | Catalyst System (Hypothetical) | Product Class | Potential Significance |
| Reductive Desulfurization | Nickel-based catalyst with a silane (B1218182) reductant | Amines | Access to chiral amines from chiral thioamides. |
| C-N Cross-Coupling | Palladium-based catalyst with a phosphine (B1218219) ligand | Ketones | A novel method for ketone synthesis from thioamides. |
| Thio-Click Reaction | Ruthenium-based catalyst | 1,2,4-Thiadiazoles | Efficient synthesis of important heterocyclic compounds. |
Integration of this compound Synthesis with Automated Synthesis and High-Throughput Experimentation Platforms
The integration of automated synthesis and high-throughput experimentation (HTE) platforms is revolutionizing chemical research. For this compound, these technologies could be leveraged to:
Rapidly Optimize Synthesis: Automated platforms can perform numerous reactions in parallel, allowing for the rapid screening of different reagents, catalysts, solvents, and reaction conditions to find the optimal protocol for the synthesis of this compound and its derivatives.
Discover New Reactions: HTE can be used to screen for unexpected reactivity of this compound with a wide array of reagents, potentially leading to the discovery of novel transformations.
Generate Large Datasets: The data generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and guide future experimental design.
Advanced Computational Tools for Predictive Chemistry of Thioamides and their Reactivity
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. For this compound, advanced computational methods could be employed to:
Predict Reactivity: Density functional theory (DFT) calculations can be used to model the electronic structure of this compound and predict its reactivity towards different reagents. This can help in designing new reactions and understanding reaction mechanisms.
Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of reactions involving this compound, which is crucial for optimizing reaction conditions and developing more efficient catalysts.
Guide Catalyst Design: Molecular modeling can be used to design new catalysts with improved activity and selectivity for transformations of this compound.
Table 2: Predicted Spectroscopic Data for this compound using Computational Methods (Hypothetical)
| Spectroscopic Technique | Predicted Value (Hypothetical) | Computational Method |
| ¹H NMR (δ, ppm) | 0.95 (t, 3H), 1.20 (d, 3H), 1.50 (m, 2H), 2.80 (m, 1H), 8.50 (s, 1H), 9.00 (s, 1H) | GIAO-DFT |
| ¹³C NMR (δ, ppm) | 11.5, 19.0, 28.0, 45.0, 205.0 | GIAO-DFT |
| IR (ν, cm⁻¹) | 3300 (N-H stretch), 2950 (C-H stretch), 1550 (C-N stretch), 1250 (C=S stretch) | DFT |
Exploration of this compound in Supramolecular Chemistry and Self-Assembly Processes
The thioamide functional group has the ability to participate in hydrogen bonding and other non-covalent interactions, making it a potential building block for supramolecular chemistry. Research in this area could explore:
Self-Assembly: Investigating the ability of this compound and its derivatives to self-assemble into well-defined nanostructures, such as fibers, gels, or vesicles. The chirality of this compound could lead to the formation of chiral supramolecular assemblies.
Anion Recognition: The N-H protons of the thioamide group can act as hydrogen bond donors, making them suitable for the recognition and binding of anions.
Molecular Switches: By incorporating photochromic or redox-active units into molecules containing a this compound moiety, it may be possible to create molecular switches whose properties can be controlled by external stimuli.
The future of research on this compound is intertwined with the broader advancements in chemical sciences. As new tools and methodologies become available, the potential to unlock the full utility of this seemingly simple molecule will continue to grow, with implications for fields ranging from organic synthesis to materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
